Cas no 1171201-11-8 (5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid)
![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1171201-11-8x500.png)
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-METHYL-4-[(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)-METHYL]ISOXAZOLE-3-CARBOXYLIC ACID
- 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid
- STK502130
- 5-methyl-4-[(trimethylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
- 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxylic acid
- 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic a
- 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid
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- MDL: MFCD12026934
- インチ: 1S/C12H15N3O3/c1-6-7(2)13-15(8(6)3)5-10-9(4)18-14-11(10)12(16)17/h5H2,1-4H3,(H,16,17)
- InChIKey: QVULFZMFIPACCU-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(C(=O)O)=N1)CN1C(C)=C(C)C(C)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 326
- トポロジー分子極性表面積: 81.2
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A368847-1g |
5-Methyl-4-[(3,4,5-trimethyl-1h-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid |
1171201-11-8 | 95% | 1g |
$534.0 | 2024-04-26 | |
A2B Chem LLC | AI10849-500mg |
5-Methyl-4-[(3,4,5-trimethyl-1h-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid |
1171201-11-8 | >95% | 500mg |
$523.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758775-1g |
5-Methyl-4-((3,4,5-trimethyl-1h-pyrazol-1-yl)methyl)isoxazole-3-carboxylic acid |
1171201-11-8 | 95% | 1g |
¥5607.00 | 2024-08-09 | |
abcr | AB405450-500mg |
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid; . |
1171201-11-8 | 500mg |
€333.00 | 2025-02-20 | ||
abcr | AB405450-500 mg |
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid |
1171201-11-8 | 500 mg |
€339.20 | 2023-07-19 |
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid 関連文献
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acidに関する追加情報
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic Acid: A Comprehensive Overview
The compound 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid, identified by the CAS number 1171201-11-8, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of isoxazole derivatives, which are known for their unique chemical properties and wide-ranging uses in fields such as pharmaceuticals, agrochemicals, and materials science.
The molecular structure of this compound is characterized by a central isoxazole ring system, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The substituents on the isoxazole ring include a methyl group at position 5 and a (3,4,5-trimethylpyrazolyl)methyl group at position 4. Additionally, the carboxylic acid group at position 3 contributes to the compound's acidity and reactivity. These structural features make it highly versatile for various chemical reactions and functionalizations.
Recent studies have highlighted the importance of isoxazole derivatives in drug discovery, particularly due to their ability to modulate biological targets such as enzymes, receptors, and ion channels. For instance, researchers have explored the potential of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid as a lead compound in anti-inflammatory and antitumor drug development. Its unique substitution pattern allows for precise targeting of specific biological pathways, making it a promising candidate for therapeutic interventions.
In addition to its pharmaceutical applications, this compound has shown potential in agrochemical research. Its ability to interact with plant metabolic pathways has led to investigations into its role as a growth regulator or pest control agent. Recent advancements in green chemistry have also emphasized the importance of synthesizing such compounds under environmentally friendly conditions, further enhancing their applicability in sustainable agriculture.
The synthesis of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole derivative followed by its coupling with the isoxazole ring system. Researchers have optimized these steps to improve yield and purity while minimizing waste generation. Such efforts align with global trends toward sustainable chemical manufacturing practices.
Furthermore, computational studies using advanced molecular modeling techniques have provided insights into the electronic properties and reactivity of this compound. These studies have revealed that the methyl groups on the pyrazole ring enhance its stability and electronic versatility, making it suitable for applications in organic electronics or as a precursor for functional materials.
In conclusion, 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid represents a valuable addition to the arsenal of specialized organic compounds available for scientific research and industrial applications. Its unique structure and diverse functional groups make it an attractive target for further exploration across multiple disciplines.
1171201-11-8 (5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid) 関連製品
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